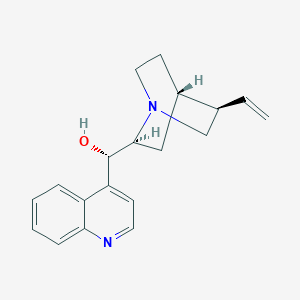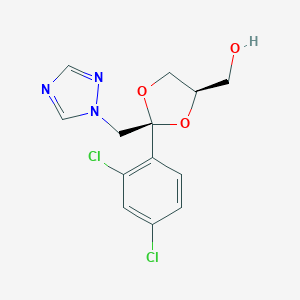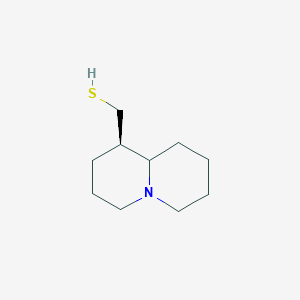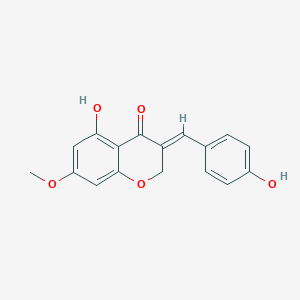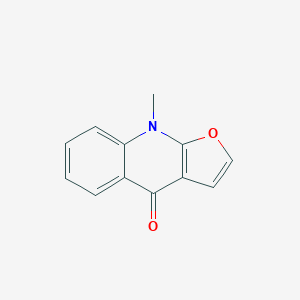
1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane
Descripción general
Descripción
“1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane” is a chemical compound with the molecular formula C17H22O . It has a molecular weight of 242.36 g/mol . This compound is also known by other names such as 1-(2-methoxyphenyl)adamantane and o-Adamantylanisole .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C17H22O/c1-18-16-5-3-2-4-15 (16)17-9-12-6-13 (10-17)8-14 (7-12)11-17/h2-5,12-14H,6-11H2,1H3 . The Canonical SMILES representation is COC1=CC=CC=C1C23CC4CC(C2)CC(C4)C3 .
Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 5.3 . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has two rotatable bonds . The exact mass and monoisotopic mass of the compound are both 242.167065321 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceuticals and Drug Development
1-(2-methoxyphenyl)adamantane exhibits potential as a building block for novel pharmaceuticals. Researchers have explored its structural modifications to create derivatives with enhanced bioactivity. These derivatives may serve as antiviral, anticancer, or neuroprotective agents. The compound’s rigid adamantane core provides stability and influences its interactions with biological targets .
Antimicrobial Properties
Studies suggest that 1-(2-methoxyphenyl)adamantane derivatives possess antimicrobial activity. These compounds could be valuable in combating bacterial infections. For instance, they may influence biofilm formation in bacteria such as E. faecalis, P. aeruginosa, and methicillin-resistant S. aureus .
Materials Science and Nanotechnology
The unique structure of 1-(2-methoxyphenyl)adamantane makes it an interesting candidate for materials science. Researchers have investigated its use in creating functional materials, including nanodiamond-based materials. These applications range from nanowires to diamondoids, which have potential in electronics, sensors, and energy storage .
Chemical Synthesis and Catalysis
The compound’s adamantane framework can be modified to introduce double bonds or side-chain functionality. Researchers have explored various synthetic routes to obtain unsaturated adamantane derivatives. These compounds serve as intermediates for further transformations and can be useful in catalytic reactions .
Membranotropic Activity
Derivatives of 1-(2-methoxyphenyl)adamantane have been investigated for their membranotropic properties. These compounds may influence cell membranes, making them relevant for drug delivery systems and membrane-targeted therapies .
Schiff Bases and Antibacterial Agents
Schiff bases derived from 1-(2-methoxyphenyl)adamantane have shown antibacterial activity. These compounds could be explored further as potential agents against bacterial pathogens .
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives have a wide range of potential applications, including as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Mode of Action
The high reactivity of adamantane derivatives offers extensive opportunities for their utilization in various chemical transformations .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical reactions, including polymerization reactions .
Result of Action
Adamantane derivatives are known for their high reactivity, which allows them to be used in a variety of applications .
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)adamantane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O/c1-18-16-5-3-2-4-15(16)17-9-12-6-13(10-17)8-14(7-12)11-17/h2-5,12-14H,6-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSZKSPAPGPYFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195695 | |
| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |
CAS RN |
43109-77-9 | |
| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043109779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyphenyl)tricyclo(3.3.1.13,7)decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Methoxyphenyl)-tricyclo[3.3.1.1]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-ADAMANTYLANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0P25CKJ7S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






